2-Methoxy-6-(methylamino)benzonitrile

Quality Assurance Analytical Certification Procurement Compliance

2-Methoxy-6-(methylamino)benzonitrile (CAS: 1332581-19-7) is a disubstituted benzonitrile derivative featuring a methoxy (-OCH₃) group at the 2-position and a methylamino (-NHCH₃) group at the 6-position of the benzene ring. Its molecular formula is C₉H₁₀N₂O with a molecular weight of 162.19 g/mol, and it is commercially available from multiple suppliers with purity specifications ranging from 97% to ≥98%.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1332581-19-7
Cat. No. B174129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(methylamino)benzonitrile
CAS1332581-19-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)OC)C#N
InChIInChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,11H,1-2H3
InChIKeyWSUNTAGFYWVNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(methylamino)benzonitrile Procurement Overview


2-Methoxy-6-(methylamino)benzonitrile (CAS: 1332581-19-7) is a disubstituted benzonitrile derivative featuring a methoxy (-OCH₃) group at the 2-position and a methylamino (-NHCH₃) group at the 6-position of the benzene ring . Its molecular formula is C₉H₁₀N₂O with a molecular weight of 162.19 g/mol, and it is commercially available from multiple suppliers with purity specifications ranging from 97% to ≥98% [1]. The compound serves as a research-use-only (RUO) chemical building block and intermediate in organic synthesis, with a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 341.3±32.0 °C at 760 mmHg .

Why 2-Methoxy-6-(methylamino)benzonitrile Substitution Fails


The 2,6-disubstituted benzonitrile scaffold is not a single interchangeable class. Structural variation at the 2-position—whether methoxy (-OCH₃), methyl (-CH₃), fluoro (-F), or amino (-NH₂)—substantially alters key physicochemical properties relevant to synthetic utility and procurement decisions . The methoxy group in the target compound confers distinct solubility characteristics compared to its 2-methyl analog due to increased polarity and hydrogen-bonding potential, while the 2-fluoro variant introduces electronic effects that shift reaction conditions . Even among compounds with identical nominal purity specifications, differences in synthetic routes, quality control protocols, and availability of batch-specific Certificates of Analysis create non-fungible sourcing options. The following evidence demonstrates quantifiable differences across purity thresholds, price points, analytical documentation, and physicochemical parameters that preclude simple substitution of this compound with any single analog [1].

2-Methoxy-6-(methylamino)benzonitrile Differentiation Evidence


Analytical Certification vs. 2-Methyl Analog

The target compound (CAS: 1332581-19-7) is offered with batch-specific Certificates of Analysis including NMR, HPLC, and GC traceability documentation from select suppliers, enabling full quality verification prior to experimental use . In contrast, the 2-methyl analog (CAS: 1369824-71-4) is typically provided with only a stated purity value of 95.0% without routine provision of multi-modal analytical certification [1]. This represents a quantifiable difference in the level of quality assurance documentation available to the procurement officer.

Quality Assurance Analytical Certification Procurement Compliance

Cost Advantage vs. 2-Methyl Analog

The target compound is available at a significantly lower price point per gram compared to the 2-methyl analog for comparable quantity tiers. For the target compound, a 250 mg quantity is priced at approximately $44 (338 RMB) from one major supplier, with 1 g at approximately $84 (640 RMB) [1]. In contrast, the 2-methyl analog is priced at $447.00 for only 250 mg and $1,487.00 for 1 g from another vendor [2]. This represents a cost differential factor of approximately 10- to 18-fold in favor of the target compound for equivalent or larger quantities.

Cost Analysis Procurement Economics Research Budget Optimization

Purity Grade Availability

The target compound is commercially available in multiple purity tiers that allow procurement officers to select the appropriate grade based on experimental requirements. Suppliers offer the compound at ≥98% purity with documented storage conditions (2-8°C) and standard shipping at room temperature [1]. A 97% purity grade is also available with batch-specific NMR, HPLC, and GC analytical reports . This tiered availability contrasts with the 2-fluoro analog, for which specific purity specifications and pricing information are less transparent across the supply chain .

Purity Specification Quality Grade Sourcing Strategy

Hydrogen-Bonding Capacity vs. 2-Methyl Analog

The replacement of the 2-methoxy group (-OCH₃) in the target compound with a 2-methyl group (-CH₃) in the comparator results in a measurable difference in predicted lipophilicity and hydrogen-bonding capacity. The target compound contains one hydrogen bond donor (NH) and three hydrogen bond acceptors (OCH₃ oxygen, NH nitrogen, C≡N nitrogen), whereas the 2-methyl analog contains one donor and only two acceptors (NH nitrogen and C≡N nitrogen), lacking the oxygen acceptor site [1]. This structural distinction affects partitioning behavior and solubility in organic solvents versus aqueous media.

Physicochemical Property Lipophilicity Solubility Prediction

2-Methoxy-6-(methylamino)benzonitrile Application & Procurement Scenarios


Cost-Efficient Gram-Scale Synthesis

When synthetic projects require multi-gram quantities of a 2,6-disubstituted benzonitrile building block, the target compound presents a compelling procurement case. Its pricing structure—approximately $84 for 1 g and $260 for 5 g at ≥98% purity—enables large-scale reactions at substantially lower cost than the 2-methyl analog, which is priced at $1,487.00 per 1 g [1][2]. The cost differential allows laboratories to purchase larger quantities for method development, parallel synthesis optimization, or multi-step reaction sequences without exceeding budget constraints.

Compliance-Focused Research Environments

For laboratories operating under Good Laboratory Practice (GLP) guidelines, pharmaceutical development quality systems, or institutional audit requirements, the availability of batch-specific Certificates of Analysis with NMR, HPLC, and GC documentation from the 97% purity grade of this compound directly supports compliance needs [1]. The 2-methyl analog lacks this level of routinely available multi-modal analytical certification, making the target compound the verifiable choice for projects requiring full traceability and quality documentation [2].

Moderately Polar Building Blocks for Synthesis

Synthetic procedures that benefit from enhanced solubility of the intermediate in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane, tetrahydrofuran) may favor the target compound over the 2-methyl analog due to the methoxy group's additional hydrogen-bonding capacity and higher polarity [1]. The predicted density difference (1.1 vs. 1.04 g/cm³) and boiling point difference (341.3 °C vs. 293.7 °C) also provide distinct handling characteristics for solvent selection and reaction workup [2]. Procurement officers may select this compound specifically when these predicted physicochemical parameters align with established laboratory protocols.

Supply Chain Resilience via Multi-Supplier Sourcing

The target compound is available from multiple independent commercial suppliers offering overlapping but distinct purity grades (97% and ≥98%) and pricing tiers [1][2]. This multi-vendor landscape provides procurement flexibility: laboratories can select a preferred supplier based on geographic proximity, shipping logistics, institutional vendor agreements, or specific analytical documentation requirements. In contrast, the 2-fluoro and 2-methyl analogs exhibit more fragmented supply with fewer transparent specification options, potentially creating single-source dependencies that introduce procurement risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(methylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.